(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
The compound “(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a fluorinated tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the purine base: This can be achieved through a series of reactions involving amination and cyclization.
Fluorination: Introduction of the fluorine atom can be done using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the tetrahydrofuran ring: This step might involve ring-closing reactions and hydroxymethylation.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can undergo reduction to form an amine.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated analogs of nucleosides.
Biology
In biological research, it can be used to study the effects of fluorinated nucleosides on DNA and RNA synthesis.
Medicine
Industry
Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the compound enhances its stability and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12FN5O3 |
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Molecular Weight |
269.23 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(6-aminopurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-9-6(16)8(12)13-2-14-9/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10+/m1/s1 |
InChI Key |
TXHKEWTWWAQNIV-ASTPYSOASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
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